4-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide
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Description
The compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are well known for their antimicrobial activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or through the coupling of appropriate sulfonyl chlorides with amines .Molecular Structure Analysis
The compound contains a pyrrolidine ring, a common feature in many biologically active compounds. It also contains a methoxyphenyl group and a fluorobenzene group .Chemical Reactions Analysis
The compound, being a sulfonamide, could potentially undergo a variety of reactions. For instance, the nitrogen in the sulfonamide group could act as a nucleophile, participating in substitution reactions .Physical And Chemical Properties Analysis
The compound likely has a relatively high molecular weight, given the presence of multiple aromatic rings and a sulfonyl group . Its exact physical and chemical properties would depend on factors like its exact structure and the presence of any stereochemistry .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-15-4-2-3-14(10-15)20-11-13(9-17(20)21)19-25(22,23)16-7-5-12(18)6-8-16/h2-8,10,13,19H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXHEJKRTUIUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide |
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